[4-(2,3-DIMETHYLPHENYL)PIPERAZINO][2-(2-METHYLPHENYL)-4-QUINOLYL]METHANONE
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Overview
Description
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO][2-(2-METHYLPHENYL)-4-QUINOLYL]METHANONE: is a complex organic compound that features a piperazine ring substituted with a dimethylphenyl group and a quinoline ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIMETHYLPHENYL)PIPERAZINO][2-(2-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The dimethylphenyl and methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Quinoline Ring Formation: The quinoline ring is formed through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve high yields and purity . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinoline ring, converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine and quinoline moieties are known to interact with biological targets, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit antimicrobial, antiviral, or anticancer properties, depending on the specific modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functionalizability.
Mechanism of Action
The mechanism of action of [4-(2,3-DIMETHYLPHENYL)PIPERAZINO][2-(2-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The quinoline ring may participate in π-π stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- [4-(2,3-Dimethylphenyl)piperazino][2-(5-methyl-2-thienyl)-4-quinolyl]methanone
- [4-(2,3-Dimethylphenyl)-1-piperazinyl][2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]methanone
Uniqueness
Compared to similar compounds, [4-(2,3-DIMETHYLPHENYL)PIPERAZINO][2-(2-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to its specific substitution pattern on the piperazine and quinoline rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(2-methylphenyl)quinolin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O/c1-20-10-8-14-28(22(20)3)31-15-17-32(18-16-31)29(33)25-19-27(23-11-5-4-9-21(23)2)30-26-13-7-6-12-24(25)26/h4-14,19H,15-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJARZOLRRJCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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